molecular formula C9H14ClN3O3S B2891553 5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1365961-31-4

5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2891553
CAS RN: 1365961-31-4
M. Wt: 279.74
InChI Key: BQEKLBCWMWLZKC-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state under standard conditions .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various techniques such as precipitation, titration, or gravimetric analysis .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography or NMR spectroscopy to determine the 3D arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve techniques like titration or precipitation gravimetry .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis of Sulphanylamides and Aminopyrazoles

The synthesis of new derivatives of aminopyrazoles, where the sulfonylation reaction of the amino group by p-acetamidobenzenesulfonyl chloride was carried out, has led to the identification of sulfanilamide derivatives of substituted aminopyrazoles. These compounds were characterized using techniques such as NMR1H, IR spectroscopy, and mass spectrometry, indicating the versatility of pyrazole sulfonamides in chemical synthesis and potential applications in drug development (Povarov et al., 2019).

Intramolecular Cycloaddition and Novel Pyrazole-Fused Sultams

Research has explored CH-diazomethane sulfonamides generated in situ from their acetyl precursors, undergoing intramolecular [3+2] cycloaddition to yield pyrazole-fused five-membered sultams. These sultams are significant as they represent the first analogs of medicinally important (hetero)arene-fused five-membered sultams containing a five-membered nitrogenous heterocycle, highlighting the synthetic utility and potential pharmacological relevance of these structures (Dar'in et al., 2020).

Carbonic Anhydrase Inhibition

The synthesis of pyrazole carboxylic acid amides from 5-amino-1,3,4-thiadiazole-2-sulfonamide and their subsequent evaluation as carbonic anhydrase inhibitors showcase the bioactivity potential of these compounds. Such studies are foundational for developing new inhibitors with higher potency and specificity, indicating the importance of these derivatives in medicinal chemistry and enzyme inhibition research (Bülbül et al., 2008).

Antimicrobial Evaluation of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, suitable for use as antimicrobial agents, further underscores the role of pyrazole derivatives in developing new treatments for infections. Through the synthesis and evaluation of these compounds, researchers have unveiled potential new antimicrobial agents, demonstrating the broad applicability of these chemical frameworks in addressing healthcare challenges (Darwish et al., 2014).

Novel Coordination Complexes and Antioxidant Activity

The synthesis of pyrazole-acetamide derivatives and their coordination complexes with metals like Co(II) and Cu(II) has been investigated for their structural characteristics and potential biological activities. Such studies not only contribute to the field of coordination chemistry but also offer insights into the antioxidant properties of these complexes, highlighting their potential therapeutic benefits (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action is more relevant for biologically active compounds. It describes how the compound interacts with biological systems .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal .

properties

IUPAC Name

5-(acetamidomethyl)-1-propylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O3S/c1-3-4-13-8(5-11-7(2)14)9(6-12-13)17(10,15)16/h6H,3-5H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEKLBCWMWLZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)S(=O)(=O)Cl)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365961-31-4
Record name 5-(acetylamino-methyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
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